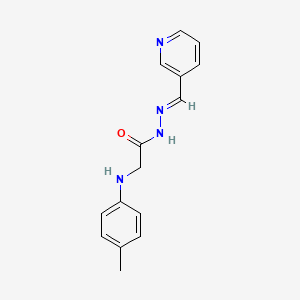
p-Tolylamino-acetic acid pyridin-3-ylmethylene-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Tolylamino-acetic acid pyridin-3-ylmethylene-hydrazide is a chemical compound with the IUPAC name 2-(4-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide . This compound is primarily used for research and development purposes and is known for its unique structure, which combines a p-tolylamino group with a pyridin-3-ylmethylene-hydrazide moiety .
Preparation Methods
The synthesis of p-Tolylamino-acetic acid pyridin-3-ylmethylene-hydrazide involves several steps. One common method includes the reaction of p-toluidine with acetic acid to form p-tolylamino-acetic acid . This intermediate is then reacted with pyridin-3-ylmethylene-hydrazide under specific conditions to yield the final product . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
p-Tolylamino-acetic acid pyridin-3-ylmethylene-hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydrazide groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
p-Tolylamino-acetic acid pyridin-3-ylmethylene-hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of p-Tolylamino-acetic acid pyridin-3-ylmethylene-hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
p-Tolylamino-acetic acid pyridin-3-ylmethylene-hydrazide can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in various research applications.
Pyridinium salts: These compounds share structural similarities and are known for their diverse applications in chemistry and biology.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(4-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C15H16N4O/c1-12-4-6-14(7-5-12)17-11-15(20)19-18-10-13-3-2-8-16-9-13/h2-10,17H,11H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
VABAZDGFQYDMOT-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CN=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,5R)-4,4-difluoro-1-adamantyl]methanol](/img/structure/B13908753.png)
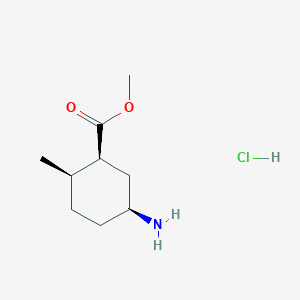
![N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine](/img/structure/B13908773.png)

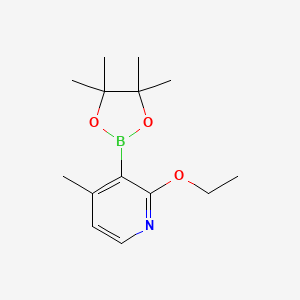
![Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13908781.png)
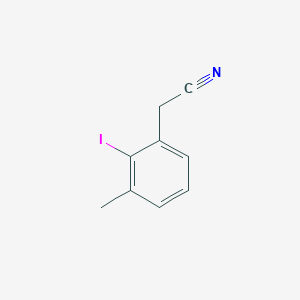

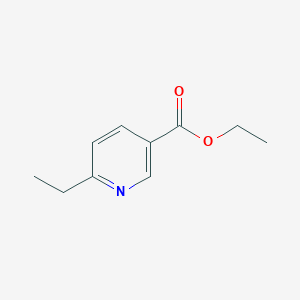
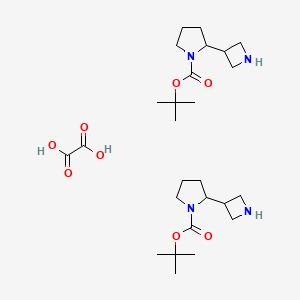
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B13908803.png)
![[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13908806.png)
